N-Methylacetamide-d1
Description
Significance of the Deuterium-Labeled Amide Bond in Chemical and Biological Research
Deuterium (B1214612) labeling of the amide bond (N-D) is a powerful tool in scientific investigation. Replacing a proton with a deuteron (B1233211)—the nucleus of a deuterium atom—induces subtle but measurable changes in molecular properties without significantly altering the chemical structure. This isotopic substitution is particularly valuable for a number of reasons:
Vibrational Spectroscopy: The mass difference between hydrogen and deuterium leads to a significant shift in the vibrational frequencies of the N-H bond. This isotopic shift is instrumental in infrared (IR) and Raman spectroscopy, allowing for the unambiguous assignment of vibrational modes associated with the amide group. For instance, comparing the spectra of N-methylacetamide and its N-D1 analog helps to isolate and study the N-H bond's stretching and bending vibrations, which are crucial for understanding hydrogen bonding. orientjchem.orgscispace.comcdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR, deuterium has different magnetic properties than a proton. acs.org This difference is exploited to simplify complex protein spectra. By selectively deuterating amide sites, researchers can reduce the number of proton signals, alleviating spectral overlap and allowing for the study of larger and more complex proteins. ista.ac.atcopernicus.org This technique has been pivotal in expanding the scope of biomolecular NMR to study high-molecular-weight systems. ista.ac.at Furthermore, the deuterium isotope effect on the chemical shifts of neighboring nuclei, like ¹³C, can provide detailed information about protein backbone conformation and hydrogen bonding. nih.govacs.org
Kinetic Isotope Effect (KIE): The bond to deuterium is stronger than the bond to hydrogen. This difference can lead to a kinetic isotope effect, where reactions involving the breaking of this bond occur at a slower rate. Studying the KIE helps to elucidate reaction mechanisms, particularly in enzyme-catalyzed reactions where proton transfer is a key step. acs.orgbeilstein-journals.org
Neutron Scattering: Because deuterium and hydrogen scatter neutrons very differently, isotopic substitution is a powerful technique in neutron scattering experiments. This allows researchers to "highlight" specific parts of a molecule or complex, providing structural information that is often complementary to that obtained from X-ray crystallography and NMR.
N-Methylacetamide-N-D1 as a Mimic for the Peptide Backbone: Contextual Relevance
Proteins are complex macromolecules composed of amino acids linked by peptide bonds (-CONH-). Understanding the structure, dynamics, and interactions of this peptide backbone is fundamental to understanding protein function. N-methylacetamide (NMA) is an exceptionally simple molecule that contains a single peptide bond, making it an ideal model system. scispace.comacs.orgnih.govnih.govnih.gov
Hydrogen Bonding: The amide group can both donate (N-H) and accept (C=O) hydrogen bonds, which are critical for the formation of secondary structures like alpha-helices and beta-sheets in proteins. nih.gov Studies on NMA in various solvents help to understand how these interactions influence the vibrational dynamics of the peptide bond. acs.org
Conformational Dynamics: The peptide bond can exist in both cis and trans conformations, and the dynamics of this isomerization are crucial for protein folding and function. NMA serves as a model to study these conformational preferences and the energy barriers between them. nih.gov
Solvation: The interaction of the peptide backbone with surrounding water molecules is a key driver of protein folding and stability. Investigating NMA in aqueous solutions provides insights into these fundamental solvation processes. acs.orgnih.gov
The use of N-Methylacetamide-N-D1 specifically allows these phenomena to be probed with greater precision by leveraging the unique properties of the deuterium label in various spectroscopic methods. acs.org
Overview of Advanced Research Methodologies Applied to Isotopic Amide Analogs
The study of N-Methylacetamide-N-D1 and other isotopic analogs relies on a suite of advanced research methodologies capable of detecting the subtle effects of isotopic substitution.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques measure the vibrational frequencies of molecules. The isotopic shift upon N-deuteration is readily observed in the IR and Raman spectra of NMA, helping to assign the amide vibrational bands (Amide I, II, III, etc.). orientjchem.orgscispace.com For example, the Amide II band, which is a mix of N-H bending and C-N stretching, is particularly sensitive to deuteration. Two-dimensional infrared (2D IR) spectroscopy, a more advanced technique, has been used on NMA-d₁/D₂O mixtures to probe the dynamics of hydrogen-bond networks on ultrafast timescales. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution-state NMR are cornerstones of research on deuterated amides. Deuterium NMR spin-lattice relaxation times can reveal information about molecular motions, such as the out-of-plane libration of the amide group. acs.org In protein studies, multidimensional NMR experiments are designed to specifically measure the deuterium isotope effects on the chemical shifts of backbone nuclei, which correlate with local secondary structure. nih.govacs.org Magic-Angle-Spinning (MAS) NMR on deuterated proteins has become a primary technique in structural biology. ista.ac.atcopernicus.org
Mass Spectrometry (MS): Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformation and dynamics. nih.gov By exposing a protein to a D₂O buffer, the exchange rate of backbone amide protons for deuterons can be measured. This rate is dependent on the solvent accessibility and hydrogen bonding of each amide, providing a map of the protein's structure and flexibility. acs.orgnih.gov
Computational Chemistry: Theoretical calculations, such as those using ab initio methods, are used in conjunction with experimental data to predict molecular structures and vibrational frequencies. orientjchem.orgnih.govnih.gov These calculations are essential for interpreting complex spectra and understanding the forces that govern the structure and dynamics of molecules like N-Methylacetamide-N-D1.
These sophisticated methods, when applied to simple yet powerful model systems like N-Methylacetamide-N-D1, provide fundamental insights that are essential for unraveling the complexities of protein structure, function, and dynamics.
Data Tables
Table 1: Physicochemical Properties of N-Methylacetamide-N-D1
| Property | Value | Source |
| IUPAC Name | N-deuterio-N-methylacetamide | nih.gov |
| Molecular Formula | C₃H₆DNO | cymitquimica.com |
| Molecular Weight | 74.10 g/mol | nih.gov |
| Exact Mass | 74.059040593 Da | nih.gov |
| Appearance | Colorless liquid or white solid | cymitquimica.com |
Table 2: Selected Vibrational Frequencies of N-Methylacetamide (NMA) from Infrared Spectroscopy
This table illustrates how specific vibrational modes are identified. The substitution with deuterium in N-Methylacetamide-N-D1 causes a significant shift in frequencies involving the N-H group, aiding in their assignment.
| Vibrational Mode | Frequency (cm⁻¹) | Description | Reference |
| Amide A (N-H stretch) | ~3300 | Stretching of the N-H bond. Very sensitive to hydrogen bonding. | cdnsciencepub.com |
| Amide I (C=O stretch) | ~1650 | Primarily C=O stretching. A key indicator of secondary structure. | orientjchem.orgcdnsciencepub.com |
| Amide II (N-H bend) | ~1563 | A coupled vibration of N-H in-plane bending and C-N stretching. | orientjchem.org |
| CH₃ Asymmetric Stretch | ~2946 | Asymmetric stretching of the C-H bonds in the methyl groups. | orientjchem.org |
| CH₃ Symmetric Stretch | ~2900 | Symmetric stretching of the C-H bonds in the methyl groups. | orientjchem.org |
| CNH Bending | ~1299 | Bending motion involving the C-N-H atoms. | orientjchem.org |
Structure
3D Structure
Properties
IUPAC Name |
N-deuterio-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of N Methylacetamide N D1
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy provides a powerful lens through which to examine the molecular motions and interactions of NMA-D. By probing the energies of molecular vibrations, these techniques offer detailed insights into the molecule's structure, conformation, and the subtle effects of its surrounding environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Amide N-D Vibrations and Hydrogen Bonding Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for studying the vibrational modes of NMA-D. The amide I' band (primarily C=O stretch) and the amide II' band (a combination of C-N stretch and N-D in-plane bend) are particularly sensitive to hydrogen bonding. scispace.comnih.gov
When NMA-D is dissolved in deuterated water (D2O), the amide I' band is a prominent feature in the FTIR spectrum. acs.orguzh.ch The position and shape of this band are influenced by hydrogen bonding interactions with the solvent. nih.gov Studies have shown that with increasing concentrations of NMA-D in D2O, the amide I' spectra exhibit a blue-shift. acs.org This shift indicates a change in the hydrogen bonding environment of the carbonyl group.
The formation of hydrogen bonds between the carbonyl oxygen of NMA-D and surrounding water molecules leads to a redshift (lowering of frequency) of the amide I' band. nih.gov Conversely, a disruption of these hydrogen bonds results in a blueshift. The analysis of these spectral shifts provides a direct measure of the strength and nature of hydrogen bonding interactions.
Key Research Findings from FTIR Spectroscopy:
Hydrogen Bonding Effects: The frequency of the amide I' band is a sensitive indicator of hydrogen bonding. Stronger hydrogen bonds to the carbonyl oxygen weaken the C=O bond, resulting in a lower vibrational frequency.
Solvent Dependence: The spectral features of NMA-D vary significantly with the solvent, reflecting the different hydrogen bonding capabilities of the environment. nih.gov For instance, the amide I' peak frequency of NMA-D differs by approximately 40 cm⁻¹ between D₂O and chloroform (B151607) (CHCl₃), highlighting the distinct electrostatic environments. nih.gov
Vibrational Coupling: In concentrated solutions or neat liquid NMA, intermolecular vibrational coupling can occur, leading to spectral changes such as band splitting and shifting. nih.govacs.org This phenomenon arises from the interaction between the vibrational modes of neighboring NMA molecules.
Table 1: Representative FTIR Amide I' Band Positions for NMA-D in Different Environments
| Environment | Amide I' Peak Position (cm⁻¹) | Reference |
| Neat Liquid NMA | ~1655 | nih.gov |
| NMA-D in D₂O | ~1625 - 1645 | nih.govacs.org |
| NMA-D in Chloroform (CHCl₃) | ~1685 | nih.gov |
Note: The exact peak positions can vary depending on concentration and temperature.
Raman Spectroscopy for Conformational Sensitivity and Environmental Effects
Raman spectroscopy, which measures the inelastic scattering of light, offers complementary information to FTIR. It is particularly sensitive to the polarizability of molecular bonds and can provide insights into the conformational states of molecules. orientjchem.orgrsc.org
For NMA-D, Raman studies have focused on the amide I' and amide II' bands to understand how the peptide backbone responds to its environment. scispace.compitt.edu The amide II' vibration in N-deuterated NMA (d-NMA) shows a noticeable temperature dependence in D2O, with a shift of -0.07 cm⁻¹/°C. scispace.com This sensitivity to temperature reflects changes in hydrogen bonding and local environment.
UV resonance Raman (UVRR) spectroscopy, a variant of Raman spectroscopy, has also been employed to study NMA-D. researchgate.net By tuning the excitation wavelength to match an electronic transition of the amide bond, UVRR can selectively enhance the Raman signals of specific vibrational modes, providing detailed information about the peptide backbone conformation. pitt.edu
Key Research Findings from Raman Spectroscopy:
Conformational Markers: The frequencies of certain Raman bands, such as the amide III' band, can be sensitive to the dihedral angles of the peptide backbone, making them useful markers for conformational changes. nih.gov
Environmental Probing: The temperature dependence of Raman bands in NMA-D provides a means to study the subtle changes in hydrogen bonding and solvation dynamics. scispace.com
Complementary to FTIR: Raman and FTIR spectra often exhibit different intensity patterns for the same vibrational modes, providing a more complete picture of the molecular vibrations. nih.gov
Table 2: Notable Raman Bands in N-Deuterated N-Methylacetamide (NMAD)
| Raman Band | Approximate Frequency (cm⁻¹) | Vibrational Character | Reference |
| Amide I' | ~1650 | Primarily C=O stretch | researchgate.net |
| Amide II' | ~1500 | C-N stretch / N-D bend | pitt.edu |
| Amide III' | ~965 | N-D bend dominated | pitt.edu |
Vibrational Circular Dichroism (VCD) and Chiral Discrimination
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While N-Methylacetamide-N-D1 itself is not chiral, its interactions with chiral environments or its adoption of chiral conformations in larger systems can be probed by VCD. The technique is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information.
Although direct VCD studies specifically on isolated N-Methylacetamide-N-D1 are not extensively reported due to its achiral nature, the principles of VCD are fundamental to understanding the spectra of larger chiral molecules containing the NMA-D moiety. In such cases, the VCD signals of the amide I' and II' modes would provide information on the local chirality and secondary structure of the peptide backbone.
Two-Dimensional Infrared (2D-IR) Spectroscopy for Anharmonicity and Dynamics
Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique that provides insights into the anharmonicity of vibrational modes, their couplings, and the dynamics of molecular structures on ultrafast timescales. acs.orgacs.orgnih.gov In a 2D-IR spectrum, cross-peaks between different vibrational modes indicate that they are coupled. researchgate.net
For NMA-D, 2D-IR has been instrumental in characterizing the anharmonicity of the amide I' mode, which is the difference in energy between the v=1→v=2 and v=0→v=1 vibrational transitions. pnas.org This anharmonicity is typically on the order of 16 cm⁻¹. pnas.org The shape of the 2D-IR lines can also reveal information about the timescale of structural fluctuations and solvent dynamics. uzh.chresearchgate.net
Studies on NMA-D in D₂O have used 2D-IR to probe the dynamics of hydrogen bond formation and breaking. acs.org The presence of off-diagonal peaks in the 2D-IR spectrum can indicate chemical exchange between different solvated species of NMA-D. researchgate.net
Key Research Findings from 2D-IR Spectroscopy:
Anharmonicity Measurement: 2D-IR directly measures the anharmonicity of the amide I' mode, providing a key parameter for theoretical models of peptide vibrations. pnas.org
Vibrational Coupling: Cross-peaks in 2D-IR spectra reveal couplings between different vibrational modes, offering insights into the structure and interactions of NMA-D. pnas.org
Ultrafast Dynamics: The time evolution of 2D-IR spectra can track structural dynamics, such as hydrogen bond rearrangements, on a picosecond timescale. acs.org
Table 3: Key Parameters Obtained from 2D-IR Spectroscopy of NMA-D
| Parameter | Typical Value | Significance | Reference |
| Amide I' Anharmonicity | 16 cm⁻¹ | Characterizes the vibrational potential of the C=O bond. | pnas.org |
| Amide I / Amide II Coupling | 27 cm⁻¹ | Indicates the strength of interaction between these modes. | pnas.org |
| Vibrational Relaxation Time | ~1.2 ps | Describes the timescale for the dissipation of vibrational energy. | acs.org |
Ultrafast Vibrational Energy Relaxation (VER) Studies of Amide I′ and II′ Modes
Ultrafast vibrational energy relaxation (VER) studies, often performed using pump-probe spectroscopy, investigate the pathways and timescales by which a vibrationally excited molecule returns to its ground state. For NMA-D, these studies provide fundamental information about how vibrational energy flows within the molecule and to the surrounding solvent.
The relaxation of the amide I' mode in NMA-D has been found to occur on a picosecond timescale, typically around 1.2 ps. acs.orgd-nb.info This relaxation is thought to proceed through intramolecular vibrational redistribution (IVR), where the energy from the amide I' mode is transferred to other, lower-frequency vibrational modes within the molecule. nih.gov
The solvent can also play a role in the VER of NMA-D. Studies have shown that the relaxation is faster in H₂O than in D₂O, suggesting that the bending mode of water can act as an energy acceptor. nih.govd-nb.info
Key Research Findings from VER Studies:
Relaxation Timescales: The vibrational lifetime of the amide I' mode in NMA-D is on the order of picoseconds. d-nb.info
Relaxation Pathways: Energy from the amide I' mode is dissipated primarily through IVR, with some contribution from direct energy transfer to the solvent. arxiv.orgresearchgate.net
Solvent Effects: The nature of the solvent can influence the rate of vibrational energy relaxation. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopic Probes
While vibrational spectroscopy probes the motions of atoms, Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the electronic environment of atomic nuclei. For N-Methylacetamide-N-D1, NMR is a valuable tool for studying its structure and interactions in solution.
NMR studies of NMA in water have been used to investigate hydrogen bonding and self-association. researchgate.net The chemical shifts of the protons in the methyl groups and the amide proton (or deuteron (B1233211) in NMA-D) are sensitive to the local environment. By monitoring these chemical shifts as a function of concentration and temperature, researchers can gain insights into the thermodynamics of hydrogen bond formation.
While specific NMR data for N-Methylacetamide-N-D1 is often discussed in the context of broader studies on NMA, the deuteration at the nitrogen atom simplifies the proton NMR spectrum by removing the N-H proton signal and its associated couplings. This allows for a clearer observation of the methyl proton signals and their response to environmental changes. Solid-state NMR has also been used to study hydrogen bonds in N-methylacetamide by calculating oxygen, nitrogen, and hydrogen NMR parameters. researchgate.net
Deuterium (B1214612) (²H) NMR for Amide N-D Bond Dynamics and Orientation
Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy of NMA-d1 is a powerful tool for probing the dynamics and orientation of the N-D bond. Unlike the proton, deuterium has a nuclear spin of I=1 and possesses a quadrupole moment. This makes its NMR signal highly sensitive to the local electric field gradient, which is dominated by the N-D bond.
In solid-state ²H NMR, the quadrupolar interaction provides detailed information about the orientation of the N-D bond with respect to an external magnetic field. For a sample with randomly oriented molecules, this results in a characteristic Pake doublet powder pattern, the width of which is determined by the quadrupolar coupling constant (QCC). The QCC is directly related to the strength and length of the N-D bond. Changes in the lineshape of the ²H NMR spectrum can indicate the onset and nature of molecular motion. For instance, rapid reorientation of the N-D bond vector will lead to an averaging of the quadrupolar interaction, resulting in a narrowing of the spectral lineshape. This allows for the characterization of motional processes such as librations or rotations of the methyl groups or the entire molecule.
In solution, the quadrupolar interaction is averaged by rapid molecular tumbling, but its effect is still manifested in the spin-lattice (T₁) and spin-spin (T₂) relaxation times. Measurements of these relaxation times as a function of temperature and concentration can provide quantitative information about the rotational correlation time of the molecule, which is a measure of how quickly the molecule is tumbling in solution. This data can be used to understand the influence of solvent and hydrogen bonding on the motional dynamics of the amide group.
Furthermore, in partially ordered media like liquid crystals, the residual quadrupolar couplings observed in the ²H NMR spectrum of NMA-d1 can be used to determine the average orientation of the N-D bond with respect to the director of the liquid crystal. nih.gov This provides a direct measure of the orientational order parameter of the molecule. nih.gov
Table 1: Representative ²H NMR Parameters for Amide Deuterons
| Parameter | Typical Value Range | Information Gained |
| Quadrupolar Coupling Constant (QCC) | 150 - 200 kHz | N-D bond length and strength |
| Asymmetry Parameter (η) | 0.1 - 0.2 | Deviation from cylindrical symmetry of the electric field gradient |
| Spin-Lattice Relaxation Time (T₁) | ms - s | Rotational correlation time, molecular dynamics |
| Spin-Spin Relaxation Time (T₂) | µs - ms | Slower motional processes, chemical exchange |
Multi-Nuclear NMR (¹⁵N, ¹³C, ¹⁷O) for Electronic Structure and Intermolecular Interactions
Multi-nuclear NMR spectroscopy, involving the observation of ¹⁵N, ¹³C, and ¹⁷O nuclei, provides a comprehensive picture of the electronic structure and intermolecular interactions of NMA-d1. nih.gov The chemical shifts of these nuclei are sensitive to the local electronic environment, which is perturbed by factors such as hydrogen bonding, solvent effects, and conformational changes. science.gov
¹⁵N NMR: The ¹⁵N nucleus is located at the heart of the peptide bond. Its chemical shift is highly sensitive to the hybridization of the nitrogen atom and the nature of the N-D bond. Upon formation of a hydrogen bond where the amide N-D group acts as a donor, the ¹⁵N nucleus typically experiences a downfield shift (an increase in chemical shift value). This is because the hydrogen bond polarizes the N-D bond, leading to a deshielding of the nitrogen nucleus. The magnitude of this shift can be correlated with the strength of the hydrogen bond.
¹³C NMR: The chemical shifts of the carbonyl carbon (C=O) and the methyl carbons provide complementary information. The carbonyl carbon is particularly sensitive to hydrogen bonding at the oxygen atom. When the carbonyl oxygen acts as a hydrogen bond acceptor, the ¹³C=O resonance shifts downfield. This is due to a polarization of the C=O bond, which deshields the carbon nucleus. The methyl carbon chemical shifts are less directly involved in hydrogen bonding but can be influenced by conformational changes and solvent effects.
¹⁷O NMR: The ¹⁷O nucleus, although having a low natural abundance and being a quadrupolar nucleus, offers a direct probe of the hydrogen bond accepting capability of the carbonyl oxygen. mit.edu The ¹⁷O chemical shift is extremely sensitive to hydrogen bonding. mit.edu The formation of a hydrogen bond to the carbonyl oxygen results in a significant downfield shift of the ¹⁷O resonance. The magnitude of this shift provides a direct measure of the strength of the hydrogen bond interaction at the carbonyl group. mit.edu
By combining the data from these three nuclei, a detailed map of the hydrogen bonding interactions in NMA-d1 can be constructed. For example, in a self-associated dimer, one would expect to see downfield shifts for the ¹⁵N, ¹³C=O, and ¹⁷O resonances of the molecules involved in the hydrogen bond.
Table 2: Representative Chemical Shift Changes (Δδ) in NMA upon Hydrogen Bonding
| Nucleus | Direction of Shift upon H-bond Formation | Typical Magnitude of Shift (ppm) |
| ¹⁵N (N-D as donor) | Downfield | 5 - 15 |
| ¹³C (C=O as acceptor) | Downfield | 2 - 5 |
| ¹⁷O (C=O as acceptor) | Downfield | 20 - 50 |
Solid-State NMR for Hydrogen Bonding in Aggregated Phases
Solid-state NMR (SSNMR) is an indispensable technique for studying the structure and dynamics of NMA-d1 in its crystalline or aggregated forms. rsc.org In the solid state, the absence of rapid molecular tumbling means that anisotropic interactions, such as dipolar couplings and chemical shift anisotropy (CSA), are not averaged out. These interactions are rich in structural information.
For NMA-d1, SSNMR can be used to precisely determine internuclear distances, particularly those involving the amide group. For instance, through-space dipolar couplings between the deuteron and nearby protons or ¹³C nuclei can be measured using techniques like Rotational-Echo Double-Resonance (REDOR). These distances can be used to define the geometry of the hydrogen bonds in the solid state.
Advanced SSNMR experiments can also probe the dynamics of hydrogen bonding. For example, by measuring the ¹³C or ¹⁵N chemical shifts as a function of temperature, one can monitor changes in the hydrogen bonding network associated with phase transitions. Furthermore, two-dimensional correlation experiments, such as ¹H-¹³C or ¹H-¹⁵N Heteronuclear Correlation (HETCOR) spectroscopy, can be used to identify which specific atoms are involved in hydrogen bonding interactions. In the case of NMA-d1, a ²H-¹³C or ²H-¹⁵N HETCOR experiment would be particularly insightful for directly probing the N-D···O=C hydrogen bond.
Studies on similar systems have shown that SSNMR can differentiate between different polymorphic forms of a substance, which may have distinct hydrogen bonding arrangements. rsc.org The chemical shifts and CSA parameters of the ¹³C and ¹⁵N nuclei are sensitive to these subtle structural differences.
Table 3: Solid-State NMR Observables and Their Structural Interpretation for NMA-d1
| SSNMR Observable | Nuclei Involved | Structural Information |
| Dipolar Coupling | ²H-¹³C, ²H-¹⁵N, ¹³C-¹⁵N | Internuclear distances, hydrogen bond geometry |
| Chemical Shift Anisotropy (CSA) | ¹³C, ¹⁵N | Local electronic environment, symmetry of the bonding |
| Isotropic Chemical Shift | ¹³C, ¹⁵N | Conformation, hydrogen bond strength |
| Cross-Polarization (CP) Dynamics | ¹H-¹³C, ¹H-¹⁵N | Proximity of nuclei, motional averaging |
Neutron Scattering Techniques
Neutron scattering techniques offer a unique and powerful approach to studying the structure and dynamics of hydrogen-containing materials like NMA-d1. Neutrons interact with the atomic nuclei, and their scattering properties are isotope-dependent. The large incoherent scattering cross-section of hydrogen makes it difficult to study the collective motions in hydrogenous materials. However, by substituting hydrogen with deuterium, which has a much smaller incoherent scattering cross-section, the coherent scattering from the sample is enhanced. This allows for a clearer observation of the collective dynamics and structure.
Inelastic Neutron Scattering (INS) for Vibrational Density of States and Hydrogen Dynamics
Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational and rotational energy levels of a material. epj-conferences.org In an INS experiment, a beam of neutrons with a known energy is scattered by the sample, and the energy lost or gained by the neutrons is measured. This energy transfer corresponds to the excitation or de-excitation of a vibrational or rotational mode in the sample.
For NMA-d1, INS can provide a detailed picture of the vibrational density of states (VDOS). The VDOS is a fundamental property of a material that describes the number of vibrational modes at each frequency. Because neutron scattering is not subject to the same selection rules as optical spectroscopies (infrared and Raman), all vibrational modes can, in principle, be observed in the INS spectrum.
The use of NMA-d1 is particularly advantageous for studying the vibrations of the methyl groups and the skeletal modes of the molecule. In a fully hydrogenated sample of NMA, the INS spectrum is dominated by the strong scattering from the protons. By deuterating the amide proton, its contribution to the spectrum is significantly reduced, allowing the weaker signals from the other vibrations to be more clearly observed.
Furthermore, by comparing the INS spectra of NMA and NMA-d1, the vibrational modes involving the amide proton can be definitively assigned. The N-H bending and torsional modes are expected to shift to lower frequencies upon deuteration, following the relationship ν(N-D) ≈ ν(N-H) / √2. This isotopic shift is a powerful tool for vibrational assignment.
Table 4: Expected Isotopic Shifts in the INS Spectrum of NMA-d1 compared to NMA
| Vibrational Mode | Typical Frequency in NMA (cm⁻¹) | Expected Frequency in NMA-d1 (cm⁻¹) |
| N-H Stretch | ~3300 | ~2450 |
| Amide II (N-H bend + C-N stretch) | ~1550 | Shifted and altered character |
| Amide III (C-N stretch + N-H bend) | ~1290 | Shifted and altered character |
| N-H Out-of-plane bend | ~725 | ~515 |
Quasielastic Neutron Scattering (QENS) for Rotational and Translational Diffusion
For NMA-d1 in the liquid state or in solution, QENS can be used to characterize the rotational and translational diffusion of the molecules. The deuteration of the amide proton is crucial for these studies, as it reduces the large incoherent scattering from this site, allowing for a clearer observation of the scattering from the rest of the molecule.
By performing QENS measurements as a function of temperature, concentration, and solvent, one can gain insights into the factors that influence the molecular mobility. For example, the formation of hydrogen-bonded aggregates would be expected to slow down both the rotational and translational diffusion of the NMA-d1 molecules, which would be reflected in a narrowing of the quasielastic broadening.
Table 5: Diffusive Motions in NMA-d1 Studied by QENS
| Type of Motion | Characteristic Timescale | QENS Observable | Information Gained |
| Translational Diffusion | 10⁻¹¹ - 10⁻⁹ s | Broadening of the elastic peak at low Q | Translational diffusion coefficient (Dₜ) |
| Rotational Diffusion | 10⁻¹² - 10⁻¹⁰ s | Broadening of the elastic peak at high Q | Rotational diffusion coefficient (Dᵣ), geometry of rotation |
| Methyl Group Rotation | 10⁻¹² - 10⁻¹¹ s | Quasielastic broadening with a specific Q-dependence | Activation energy for methyl group rotation |
Neutron Diffraction with Isotopic Substitution (NDIS) for Solvation Shell Structure
Neutron Diffraction with Isotopic Substitution (NDIS) is a powerful technique for determining the detailed three-dimensional structure of liquids and disordered systems. nih.gov The method relies on measuring the neutron diffraction patterns from several samples that are chemically identical but isotopically different. By analyzing the differences in the diffraction patterns, the partial structure factors, which describe the correlations between specific pairs of atoms, can be extracted.
For studying the solvation of NMA-d1 in a solvent like water, a series of NDIS experiments would be performed on solutions containing different isotopic compositions of NMA and water (e.g., NMA-d1 in D₂O, NMA in D₂O, NMA-d1 in H₂O, etc.). By combining the data from these experiments, it is possible to determine the radial distribution functions (RDFs) for specific atom pairs, such as N-O(water), D(amide)-O(water), C=O-H(water), and C=O-O(water).
These RDFs provide a wealth of information about the structure of the solvation shell around the NMA-d1 molecule. nih.gov For example, the position of the first peak in the D(amide)-O(water) RDF gives the average distance of the hydrogen bond between the amide N-D group and a water molecule. nih.gov The area under this peak, known as the coordination number, gives the average number of water molecules in the first solvation shell of the amide deuteron.
NDIS studies on NMA have revealed that the amide group forms distinct hydrogen bonds with water at both the N-H and C=O sites. nih.gov The N-H group acts as a hydrogen bond donor, while the C=O group acts as a hydrogen bond acceptor. The use of NMA-d1 in these experiments is essential for isolating the correlations involving the amide hydrogen/deuteron.
Table 6: Structural Information from NDIS of NMA-d1 in Aqueous Solution
| Atomic Pair | Information from Radial Distribution Function (RDF) |
| D(amide) - O(water) | N-D···O(water) hydrogen bond distance and coordination number |
| C=O - H(water) | C=O···H(water) hydrogen bond distance and coordination number |
| N - O(water) | Overall hydration of the nitrogen atom |
| C(methyl) - O(water) | Hydrophobic hydration around the methyl groups |
Theoretical and Computational Investigations of N Methylacetamide N D1
Quantum Chemical Calculation Methodologies
Quantum chemical methods are essential for accurately predicting the intrinsic properties of N-Methylacetamide-N-D1 at the molecular level. These calculations are typically performed on isolated molecules (gas phase) or on small clusters to model specific interactions like hydrogen bonding.
Density Functional Theory (DFT) for Optimized Geometries, Vibrational Frequencies, and Electronic Properties
Density Functional Theory (DFT) has been widely used to study N-methylacetamide due to its favorable balance of computational cost and accuracy. acs.orgacs.org Functionals such as B3LYP and BLYP, combined with Pople-style basis sets like 6-311++G(d,p), have proven effective in determining the molecule's properties. acs.orgacs.org
Optimized Geometries: DFT calculations consistently show that the trans conformer of NMA is more stable than the cis conformer, with an energy difference of approximately 2.5 kcal/mol. acs.orgaip.org The geometric parameters obtained from DFT are in good agreement with experimental data from gas-phase electron diffraction and are comparable to more computationally expensive MP2 calculations. acs.org Structural investigations have also been performed on hydrogen-bonded clusters of NMA, revealing the intermolecular arrangements in dimers and trimers. aip.orgnih.govaip.org For instance, studies have detailed the geometry of various dimer configurations, including cyclic structures with two hydrogen bonds and open-chain structures. aip.orgrsc.org
Vibrational Frequencies: DFT methods are used to calculate the harmonic vibrational frequencies. While these calculations provide valuable insights, the resulting frequencies often require empirical scaling to achieve better agreement with experimental data, particularly for modes involving hydrogen bonding. nasa.gov The substitution of deuterium (B1214612) in N-Methylacetamide-N-D1 would significantly alter the frequency of the N-D stretching mode (Amide A) and the Amide II mode (a combination of N-H in-plane bending and C-N stretching) compared to the N-H modes in NMA.
Electronic Properties: DFT is also employed to calculate electronic properties like dipole moments. For the trans and cis conformers of NMA, calculated dipole moments are around 3.9 D and 4.3 D, respectively, using the B3LYP/6-311++G(d,p) level of theory. acs.org These calculations help in understanding the charge distribution and polar nature of the amide bond.
| Property | Method/Basis Set | Calculated Value | Reference |
|---|---|---|---|
| Energy Difference (trans vs. cis) | B3LYP/6-311++G(d,p) | 2.52 kcal/mol | acs.org |
| Dipole Moment (trans) | B3LYP/6-311++G(d,p) | 3.971 D | acs.org |
| Dipole Moment (cis) | B3LYP/6-311++G(d,p) | 4.315 D | acs.org |
| Geometry Consistency | B3LYP & BLYP | Consistent with gas-phase electron diffraction | acs.org |
Ab Initio Methods (e.g., MP2, CASPT2) for Energetics, Excited States, and Electron Correlation
Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for studying electron correlation effects, energetics, and excited states.
Energetics and Electron Correlation: Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently used to refine the understanding of NMA's structure and energetics. nih.govnasa.gov MP2 calculations, often with augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), have been used to study dimer structures and hydrogen bond strengths, finding the N-H···O=C bond energy to be approximately 8.6 kcal/mol in NMA dimers. researchgate.net The anharmonic potential energy surface of NMA has been computed using MP2 to directly calculate vibrational states, showing excellent agreement with experimental data and often outperforming empirical force fields. nasa.govnasa.gov
Excited States: The study of electronic excited states is crucial for interpreting UV absorption spectra. Methods like Complete Active Space Second-order Perturbation Theory (CASPT2) and multireference configuration interaction (MRCI) have been applied to NMA to calculate vertical excitation energies for the n→π* and π→π* transitions, which are characteristic of the peptide bond. pnas.orgacs.org These high-level calculations provide benchmarks for interpreting experimental spectra and for developing more efficient methods, such as time-dependent DFT (TD-DFT). pnas.org
Calculation of Electric Field Gradient (EFG) and Chemical Shielding (CS) Tensors
The calculation of Electric Field Gradient (EFG) and Chemical Shielding (CS) tensors is fundamental for connecting theoretical models with experimental solid-state Nuclear Magnetic Resonance (NMR) data. These tensors are highly sensitive to the local electronic environment of the nucleus.
Methodologies: DFT methods, such as B3LYP with basis sets like 6-311++G**, are commonly used to compute EFG and CS tensors for nuclei like ¹⁴N, ¹⁷O, and ²H in NMA. researchgate.net The calculations are performed on various models, including isolated molecules and crystalline clusters (dimers, trimers), to probe the significant effects of hydrogen bonding (N-H···O=C) on these NMR parameters. researchgate.net The calculated EFG tensor is used to derive the nuclear quadrupole coupling constant (Cq), while the CS tensor provides the isotropic chemical shift (σ_iso) and anisotropy. researchgate.net
Findings: Studies have shown that hydrogen bonding has a major influence on the EFG and CS tensors. researchgate.net For instance, comparing calculated results for gas-phase monomers with those for crystalline trimers reveals the specific contributions of intermolecular interactions. researchgate.net For N-Methylacetamide-N-D1, the ²H EFG tensor at the deuterium site would be of particular interest, as it is directly measurable by ²H solid-state NMR and is a sensitive probe of hydrogen bond dynamics and geometry. Similarly, calculations of the ¹H chemical shielding tensor for the amide proton in NMA hydrogen-bonded to formamide (B127407) show a strong dependence on the hydrogen bond length and angle, providing a detailed picture of how shielding components change upon bond formation. mdpi.comillinois.edu
Molecular Dynamics (MD) Simulation Approaches
Molecular dynamics simulations allow for the study of the temporal evolution of N-Methylacetamide-N-D1 in a condensed phase, providing insights into conformational dynamics and interactions with a solvent environment, which is typically water.
Classical Molecular Dynamics for Conformational Transitions and Solute-Solvent Dynamics
Classical MD simulations utilize empirical force fields, such as AMBER and CHARMM, to model the interatomic interactions in large systems containing a solute and thousands of solvent molecules. aip.orgfcien.edu.uy
Solute-Solvent Dynamics: MD simulations of NMA in water have been extensively performed to characterize its hydration shell. cdnsciencepub.comuva.nl Analysis of radial distribution functions (RDFs) provides a detailed picture of the arrangement of water molecules around the amide's carbonyl oxygen and N-H group (or N-D group in N-Methylacetamide-N-D1). cdnsciencepub.comnih.gov These simulations show that the hydrogen bonding between NMA and water molecules strongly influences the dynamics and spectroscopic properties of the amide I (C=O stretch) mode. aip.org The number and stability of hydrogen bonds have been studied under various temperatures and pressures, showing that the number of hydrogen bonds increases with pressure, while their stability decreases with increasing temperature and pressure. nih.gov
Conformational Transitions: Classical MD can be used to study the isomerization between the trans and cis forms of NMA, although this is a high-energy process that often requires enhanced sampling techniques. These simulations help elucidate the role of the solvent in modulating the energy barrier for rotation around the C-N peptide bond. fcien.edu.uynih.gov
| Simulation Focus | Force Field / Model | Key Findings | Reference |
|---|---|---|---|
| Solvation Structure | ABEEM/MM | Robust model for describing radial distribution functions, energy distribution, and dipole moment in solution. | cdnsciencepub.comuva.nl |
| Amide I Frequency Fluctuation | AMBER | Hindered translational and librational motions of hydrogen-bonded water molecules are critical for the dephasing of the amide I mode. | aip.org |
| Pressure/Temperature Effects | Classical MD | The number of hydrogen bonds increases with pressure, but their stability decreases with increasing pressure and temperature. | nih.gov |
| IR Spectra Assessment | QM/MM (AM1/TIP3P) | Dynamic charge fluctuations of the solute are crucial for accurately calculating IR spectra from simulations. | nih.gov |
Ab Initio Molecular Dynamics (AIMD) for Explicit Solvent Interactions and Hydrogen Bond Evolution
Ab initio molecular dynamics, most notably the Car-Parrinello molecular dynamics (CPMD) method, combines DFT with molecular dynamics. acs.org This allows the electronic structure to be calculated "on-the-fly" as the simulation progresses, providing a more accurate description of phenomena involving changes in electronic polarization and explicit chemical bonding.
Explicit Solvent Interactions: AIMD simulations of NMA in water provide a quantum-mechanical picture of the solute-solvent system. fcien.edu.uynih.govacs.org This approach allows for the analysis of the electronic structure of the solvated molecule, for example, through the use of localized Wannier functions, which can reveal details of charge distribution and polarization due to the aqueous environment. acs.org Such simulations have been used to investigate the cis-trans isomerization pathway in explicit water, highlighting the profound influence of many-body polarization effects that are absent in classical force fields. fcien.edu.uynih.gov
Hydrogen Bond Evolution: One of the key strengths of AIMD is its ability to accurately model the formation and breaking of hydrogen bonds. rsc.org For N-Methylacetamide-N-D1 in D₂O, AIMD can track the evolution of the N-D···O hydrogen bond network, providing insights into the dynamics that are critical for understanding vibrational spectral diffusion observed in 2D-IR spectroscopy experiments. aip.org Studies comparing NMA in water and methanol (B129727) have used AIMD to show that hydrogen bond dynamics are faster in methanol, leading to a blue shift in vibrational frequencies relative to water, signifying weaker solute-solvent hydrogen bonding. rsc.org
Car-Parrinello Molecular Dynamics for Proton Transfer Mechanisms
Car-Parrinello Molecular Dynamics (CPMD) is a sophisticated ab initio molecular dynamics method that allows for the simulation of atomic motion using forces calculated directly from electronic structure theory, typically Density Functional Theory (DFT). wikipedia.org Unlike Born-Oppenheimer molecular dynamics (BOMD), which requires a full electronic structure optimization at every time step, CPMD employs a fictitious dynamics for the electronic wavefunctions, enabling more efficient simulations over longer timescales, often on the order of tens of picoseconds. wikipedia.org This makes it particularly well-suited for studying rare events like chemical reactions, including proton (or deuteron) transfer. wikipedia.orgnih.gov
In the context of N-Methylacetamide-N-D1, CPMD can be employed to investigate the mechanism of deuteron (B1233211) transfer, a process fundamental to many biochemical reactions. For instance, studies on the non-deuterated N-methylacetamide have used CPMD to elucidate the mechanisms of acid-catalyzed amide hydrolysis in aqueous solution. acs.org In such simulations, the entire system, including the amide and surrounding solvent molecules, is treated quantum mechanically. acs.org This approach allows for the explicit simulation of bond formation and breakage, such as the nucleophilic attack of a water molecule on the amide's carbonyl carbon and the subsequent proton transfers that facilitate the reaction. acs.org
When applied to N-Methylacetamide-N-D1, the CPMD framework inherently accounts for the increased mass of the deuteron compared to a proton. The equations of motion for the nuclei would use the mass of deuterium for the N-D group. This change in mass is expected to influence the dynamics of the transfer process. Simulations can reveal the free-energy landscape of the deuteron transfer, identifying energy barriers and stable intermediates. nih.gov By analyzing the trajectories, researchers can determine whether the transfer is a concerted or stepwise process and quantify the influence of the surrounding environment on the reaction pathway. diva-portal.org The ability of CPMD to simulate systems under thermodynamic equilibrium or non-equilibrium conditions also allows for the investigation of how factors like temperature or selective vibrational excitation might influence deuteron transfer rates. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Condensed Phase Simulations
Simulating a molecule like N-Methylacetamide-N-D1 in a realistic environment, such as in an aqueous solution, presents a significant computational challenge due to the large number of atoms involved. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer an elegant and efficient solution to this problem. mpg.denih.gov The core concept of QM/MM is to partition the system into two regions: a small, chemically active region that is treated with a high-level, accurate QM method, and a larger, surrounding environment that is described by a computationally less expensive MM force field. mpg.decore.ac.uk
For simulations of N-Methylacetamide-N-D1 in solution, the solute molecule itself is defined as the QM region. capes.gov.brresearchgate.net This allows for an accurate description of its electronic structure, polarization, and the ability to model chemical reactions. The numerous solvent molecules (e.g., water) constitute the MM region, treated as classical particles with fixed charges. mpg.de The interaction between the QM and MM regions is a critical component of the model, with electrostatic embedding being a common and effective approach. mpg.de In this scheme, the point charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. mpg.de
Numerous studies have utilized QM/MM simulations on NMA to investigate its properties in the condensed phase. chemrxiv.orgnih.gov These simulations have been instrumental in understanding the charge polarization of the solute in aqueous solution and exploring the nature of hydrogen bonding between the amide and water molecules. capes.gov.brrsc.org By combining QM/MM with molecular dynamics, one can study the time evolution of the system, providing insights into structural dynamics and solvation shells. The table below summarizes typical setups used in QM/MM simulations involving N-methylacetamide, which are directly applicable to its N-D1 isotopologue.
| QM Method | Basis Set | MM Force Field | Focus of Study | Reference |
|---|---|---|---|---|
| Hartree-Fock (HF) | 3-21G | Monte Carlo approach | Charge polarization in aqueous solution | capes.gov.br |
| BLYP, B3LYP, HF, M06-2X | 6-31G(d) | CHARMM CGenFF (fixed charge) | Hydration free energies | mdpi.com |
| OM2, AM1 | N/A (Semi-empirical) | CHARMM Drude (polarizable) | Hydration free energies with polarizable force field | mdpi.com |
| PM7 | N/A (Semi-empirical) | N/A (Pure QM in solution) | Energy conservation and long-timescale simulations | nih.gov |
Computational Analysis of Isotopic Effects on Amide Vibrations and Dynamics
Isotopic substitution is a powerful tool in vibrational spectroscopy for assigning spectral features and understanding the nature of molecular vibrations. The substitution of hydrogen with deuterium at the amide nitrogen in N-methylacetamide leads to significant and well-characterized changes in its vibrational spectrum, particularly in the amide I and amide II regions. nih.gov Computational analysis is essential for interpreting these isotopic effects at a molecular level.
The amide I band (typically 1600–1800 cm⁻¹) is primarily associated with the C=O stretching vibration, with minor contributions from C-N stretching and N-H bending. researchgate.netnih.gov The amide II band (typically 1470–1570 cm⁻¹) arises from a complex coupling of the N-H in-plane bending and the C-N stretching modes. researchgate.netnih.gov
Upon deuteration to form N-Methylacetamide-N-D1, the amide I band experiences a relatively small shift. However, the amide II band is dramatically affected. Because the mass of deuterium is twice that of hydrogen, the N-D bending frequency is much lower than the N-H bending frequency. This significant change in frequency effectively uncouples the N-D bend from the C-N stretch. researchgate.net Consequently, the amide II band disappears and is replaced by a new band, termed amide II', which appears at a much lower frequency (~1450 cm⁻¹). diva-portal.org This new amide II' band is now predominantly a C-N stretching vibration. researchgate.net
Computational methods, especially Density Functional Theory (DFT), have been successfully used to calculate and explain these isotopic shifts. nih.govresearchgate.net By performing vibrational frequency calculations on both N-methylacetamide and its N-D1 isotopologue, researchers can accurately predict the frequencies of the amide bands. researchgate.net Potential energy distribution (PED) analysis further allows for the quantification of how different internal coordinates (like C=O stretch, N-H/N-D bend, C-N stretch) contribute to each normal mode, confirming the change in character of the amide II band upon deuteration. nih.gov These calculations show that the origin of the anharmonic vibrational potential changes arises from these differing local mode contributions to the normal modes of the NMA isotopologues. nih.gov
The table below presents a comparison of typical vibrational frequencies for the key amide bands in N-Methylacetamide and its N-D1 derivative, illustrating the pronounced effect of isotopic substitution.
| Vibrational Band | Primary Motion | N-Methylacetamide (N-H) Approx. Frequency (cm⁻¹) | N-Methylacetamide-N-D1 (N-D) Approx. Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| Amide I | C=O Stretch | ~1650 | ~1645 (Slight downshift) | researchgate.net |
| Amide II | N-H Bend + C-N Stretch | ~1550 | N/A (Disappears) | researchgate.netdiva-portal.org |
| Amide II' | C-N Stretch (+ some N-D Bend) | N/A | ~1450 (Appears) | researchgate.netdiva-portal.org |
Conformational Analysis and Intramolecular Dynamics of N Methylacetamide N D1
Equilibrium Conformations and Torsional Potentials of the Amide Bond (cis/trans Isomerism)
The central feature of NMA's structure is the C-N amide bond, which possesses a significant partial double-bond character due to electron delocalization from the nitrogen lone pair to the carbonyl group. nih.govnih.gov This resonance stabilization restricts free rotation around the C-N bond, giving rise to two distinct planar conformers: cis and trans. nih.govnih.gov
In the trans conformation, the two methyl groups are on opposite sides of the C-N bond, which is the sterically favored and more stable arrangement. nih.gov The cis conformation, with both methyl groups on the same side, is less stable due to steric hindrance. nih.gov Experimental and theoretical studies on N-methylacetamide have established that the trans form is energetically preferred over the cis form. nih.gov The energy difference is significant enough that the trans isomer is the predominant form under typical conditions. For peptides, this energy difference can be around 10 kJ/mol, leading to an estimated cis population of only 1.5% at room temperature. nih.gov
The transition between these two isomers occurs via rotation around the amide bond, and the potential energy as a function of the dihedral angle (torsional potential) shows two minima corresponding to the cis and trans states, separated by a substantial energy barrier. researchgate.net
Conformational Energy Landscapes and Barriers to Internal Rotation
The most significant feature of the energy landscape is the barrier to internal rotation around the C-N amide bond. This barrier represents the energy required to move from the trans to the cis conformation and is a measure of the amide bond's rigidity. Dynamic NMR spectroscopy is a common technique used to determine these rotational barriers in amides by analyzing how the shape of NMR signals changes with temperature. montana.edu The isomerization process is slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for the cis and trans isomers. rsc.orgnih.gov For secondary amides, this rotational barrier is typically in the range of 54–84 kJ/mol (approximately 13-20 kcal/mol). nih.gov
| Conformer | Relative Energy (kcal/mol) at 4-31G* level | Relative Energy (kcal/mol) at 6-31G* level |
|---|---|---|
| I (cis-trans) | 0.07 | 0.21 |
| II (cis-cis) | 0.00 | 0.08 |
| III (trans-trans) | 0.09 | 0.14 |
| IV (trans-cis) | 0.01 | 0.00 |
Table based on data from ab initio calculations on conformers of trans-N-methylacetamide arising from methyl group rotations. nih.gov Conformer II and IV are the most stable depending on the basis set used.
Influence of Deuteration on Conformational Preferences and Dynamics
The substitution of the amide proton with a deuteron (B1233211) in NMA-D1 introduces a kinetic isotope effect (KIE), which is a change in the rate of a chemical process due to isotopic substitution. wikipedia.orglibretexts.org The primary origin of the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H (or N-H) bond and a C-D (or N-D) bond. libretexts.org Because deuterium (B1214612) is heavier than protium, the N-D bond has a lower vibrational frequency and a lower ZPVE. libretexts.org Consequently, more energy is required to break an N-D bond compared to an N-H bond.
In the context of conformational dynamics, this has two main implications for NMA-D1:
Increased Rotational Barrier: The transition state for cis/trans isomerization involves significant distortion and partial breaking of the amide bond's double-bond character. The stronger N-D bond, relative to the N-H bond, is expected to lead to a slight stabilization of the ground state relative to the transition state. This would result in a higher activation energy barrier for rotation around the C-N bond. While direct experimental values for NMA-D1 are not readily available, studies on other deuterated molecules have shown that deuteration can slow reaction rates, consistent with an increased energy barrier. nih.gov
Influence on Hydrogen Bonding and Stability: Deuteration can also affect the strength of non-covalent interactions, such as hydrogen bonds. In some systems, replacing a proton with a deuteron in a hydrogen bond can lead to a slightly stronger bond. aps.orgresearchgate.net Since NMA can act as both a hydrogen bond donor and acceptor, deuteration at the amide nitrogen could subtly alter its interactions with itself or with solvent molecules, potentially leading to minor shifts in the relative stability of its various conformers. For example, deuterium isotope fractionation studies between NMA and water indicate changes in hydrogen bonding properties.
Intermolecular Interactions and Solvation Phenomena
Hydrogen Bonding Networks Involving the N-D Amide Group
The deuterated amide group (N-D) of N-Methylacetamide-N-D1 is a key participant in hydrogen bonding, acting as a hydrogen bond donor. These interactions are fundamental to the structure of liquid NMA and its solutions, which consist primarily of linear chains formed by N-D···O=C hydrogen bonds.
The most stable configuration for an N-Methylacetamide dimer involves a hydrogen-bonded structure where the peptide planes are roughly perpendicular to each other. researchgate.net The strength of this N-D···O=C hydrogen bond is significant, with computational studies on the non-deuterated NMA dimer indicating a mean value of 8.6 kcal/mol. researchgate.net The geometry of this bond is critical to its strength, with linearity being a key factor. researchgate.net Detailed studies have defined the geometric parameters, including the distance between the donor (D) and acceptor (O) atoms and the angles involved, such as ∠N-D-O and ∠D-O-C. researchgate.net
Table 1: Hydrogen Bond Characteristics in N-Methylacetamide Dimers
| Parameter | Description | Value |
|---|---|---|
| Interaction | N-H···O=C Hydrogen Bond | - |
| Mean Bond Strength | Energy of the hydrogen bond in a dimer | 8.6 kcal/mol researchgate.net |
| Stable Conformation | Relative orientation of peptide planes | Roughly perpendicular researchgate.net |
Note: Data is based on studies of N-Methylacetamide (NMA), which is structurally analogous to N-Methylacetamide-N-D1.
The formation of hydrogen bonds in N-Methylacetamide is characterized by a significant cooperative effect. nih.govresearchgate.net This means that the formation of one hydrogen bond within a chain enhances the strength of the subsequent bonds in that chain. nih.govresearchgate.net This effect has been confirmed both by ab initio molecular orbital calculations and experimentally through NMR and IR spectroscopy. nih.govresearchgate.net
The stabilization energy gained from this cooperativity is quantifiable. For instance, the hydrogen bonds in a trimer are more stable than the sum of two separate dimer interactions. The additional stabilization energy for a trimer has been measured experimentally to be 5.4 kJ/mol, which aligns well with the calculated value of 5.9 kJ/mol. nih.govresearchgate.net This cooperativity leads to the formation of larger aggregates, from dimers and trimers to longer oligomeric chains. researchgate.net At lower temperatures, linear pentamers have been identified as the dominant species in solution, which are replaced by smaller dimers and monomers as the temperature increases. researchgate.net
Table 2: Cooperative Effect in N-Methylacetamide Hydrogen Bond Formation
| Aggregate | Finding | Stabilization Energy |
|---|---|---|
| Trimer vs. Dimer | Hydrogen bonds in a trimer are cooperatively strengthened. | 5.4 kJ/mol (Experimental) nih.govresearchgate.net |
| Trimer vs. Dimer | Hydrogen bonds in a trimer are cooperatively strengthened. | 5.9 kJ/mol (Calculated) nih.govresearchgate.net |
| Oligomers | At low temperatures, linear pentamers are the dominant species. | - |
Note: Data is based on studies of N-Methylacetamide (NMA).
Solvent Effects on N-Methylacetamide-N-D1 Structure and Dynamics
The surrounding solvent environment profoundly influences the structure and dynamics of N-Methylacetamide-N-D1. As a molecule that can both donate (via the N-D group) and accept (via the C=O group) hydrogen bonds, it is miscible with a wide range of solvents. nih.govacs.org
In aqueous solutions, N-Methylacetamide-N-D1 engages in hydrogen bonding with water molecules at both its carbonyl oxygen and its deuterated amide group. researchgate.net However, the addition of water disrupts the long hydrogen-bonded chains that characterize pure liquid NMA. nih.govacs.org
A significant phenomenon observed in NMA-water mixtures is "hydrophobic collapse." nih.govnih.gov The nonpolar methyl groups of the NMA molecules tend to cluster together to minimize their contact with water. nih.govnih.gov This process drives the formation of distinct NMA and water clusters, leading to "frozen" dynamics on a picosecond timescale, a behavior that provides a simplified model for aspects of protein folding. nih.govacs.orgnih.gov
The behavior of N-Methylacetamide-N-D1 in organic solvents is strongly tied to the properties of the solvent, particularly its dielectric constant. scispace.com In solvents with a low dielectric constant, such as carbon tetrachloride (CCl₄), the self-association of NMA molecules is pronounced, leading to the formation of larger aggregates. scispace.com Conversely, in solvents with a high dielectric constant, like acetonitrile, NMA exists primarily as smaller species. scispace.com The degree of aggregation follows the general trend: CCl₄ >> Chloroform (B151607) ≈ Dichloromethane > Acetonitrile. scispace.com
The interaction between the solute and solvent can also be characterized by monitoring the frequency shifts of the amide's characteristic infrared absorption bands, which correlate with the solvent's donor and acceptor numbers. researchgate.net Calorimetric studies show that the enthalpy of dissolution varies significantly across different solvents, reflecting the diverse nature of solute-solvent and solvent-solvent hydrogen bonding. rdd.edu.iq
Table 3: Aggregation of N-Methylacetamide in Various Organic Solvents
| Solvent | Dielectric Constant (at 20°C) | Degree of NMA Aggregation |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | 2.2 | Very High scispace.com |
| Chloroform (CHCl₃) | 4.9 | Moderate scispace.com |
| Dichloromethane (CH₂Cl₂) | 9.1 | Moderate scispace.com |
| Acetonitrile (CH₃CN) | 37.5 | Low scispace.com |
Note: Data is based on studies of N-Methylacetamide (NMA).
First-principles simulations have provided a detailed picture of the dynamics of the hydration shell around NMA in an aqueous solution. nih.gov The water molecules directly interacting with the carbonyl oxygen of NMA exhibit complex dynamics with three distinct time scales:
~100 fs: A rapid relaxation corresponding to the stretching and bending of intact NMA-water hydrogen bonds. nih.gov
~3.3 ps: A slower relaxation associated with the complete breaking and reforming of the hydrogen bonds between the NMA carbonyl group and water. nih.gov
~14 ps: A much longer time constant related to the escape of a water molecule from the first hydration shell. nih.gov
Notably, the hydrogen bonds between NMA's carbonyl oxygen and water have a longer lifetime than the hydrogen bonds between water molecules themselves. nih.gov Experimental studies using 2D IR spectroscopy on NMA-d₁ in heavy water (D₂O) have determined the lifetime of the amide I vibrational mode to be approximately 450 fs. acs.org
Table 4: Lifetimes and Dynamic Timescales in Aqueous N-Methylacetamide Solutions
| Dynamic Process | Associated Group | Characteristic Time |
|---|---|---|
| H-bond Fluctuation (intact) | C=O···D₂O | ~100 fs nih.gov |
| H-bond Breaking/Reforming | C=O···D₂O | ~3.3 ps nih.gov |
| Water Escape from Solvation Shell | C=O···D₂O | ~14 ps nih.gov |
| Amide I Mode Lifetime | C=O stretch | ~450 fs acs.org |
Note: Data is based on studies of N-Methylacetamide (NMA) and its deuterated isotopologues.
Interactions with Ions and Biomimetic Co-solutes
The solvation of N-Methylacetamide-N-D1 by ions and biomimetic co-solutes is a complex phenomenon driven by a combination of electrostatic interactions, hydrogen bonding, and solvophobic effects. These interactions are critical in biological systems, where the local concentrations of salts and osmolytes can profoundly impact protein stability and function.
Interactions with Ions:
Ions in solution interact directly with the polar amide group of NMA. Cations are primarily attracted to the lone pair of electrons on the carbonyl oxygen, while anions can form hydrogen bonds with the N-H (or N-D) group. The strength of these interactions depends on the ion's charge density and size.
Computational studies, often employing ab initio calculations and molecular dynamics simulations, have provided detailed energetic and structural information about these interactions. For instance, the binding of alkali metal ions to the carbonyl oxygen of NMA is a well-studied example. These studies reveal that the interaction is predominantly electrostatic. The binding energies for sodium (Na⁺) and potassium (K⁺) ions with a single NMA molecule in the gas phase have been calculated to be significant, highlighting the strong affinity of the amide group for cations. nih.gov The interaction with smaller, more charge-dense ions like lithium (Li⁺) is expected to be even stronger, while that with larger ions like rubidium (Rb⁺) and cesium (Cs⁺) would be progressively weaker.
In the condensed phase, the situation is more complex as solvent molecules (typically water or NMA itself) compete with the ions to interact with the NMA molecule. Spectroscopic studies, particularly Raman spectroscopy, have been employed to investigate ion pairing and solvation in liquid NMA. For example, studies on various nitrate (B79036) salts in NMA have shown that the vibrational modes of the nitrate anion are sensitive to its local environment, allowing researchers to distinguish between free solvated anions and those in direct contact with a cation (ion pairs). acs.org This research indicates that the extent of ion association in NMA solutions varies depending on the cation, with divalent cations like Ca²⁺ and Sr²⁺ showing a greater tendency to form ion pairs than monovalent cations. acs.org
The coordination of ions by NMA molecules in the liquid state has also been investigated through molecular dynamics simulations. These studies provide information on the structure of the solvation shell around an ion, including the average number of NMA molecules in the first solvation shell, known as the coordination number.
| Ion | Binding Energy (kcal/mol) | Ion-Oxygen Distance (Å) |
|---|---|---|
| Na⁺ | -38.1 to -38.7 | 2.15 |
| K⁺ | -30.3 to -30.9 | 2.47 |
Data sourced from ab initio calculations. The range in binding energies reflects different computational methods. nih.gov
Interactions with Biomimetic Co-solutes:
Biomimetic co-solutes, such as urea (B33335) and trimethylamine (B31210) N-oxide (TMAO), are small organic molecules that are known to affect the stability of proteins. Their interactions with the peptide-like bond of NMA are of great interest for understanding their mechanism of action.
Urea is a well-known protein denaturant. Its interaction with NMA can occur through multiple hydrogen bonds. The urea molecule has two amine groups that can act as hydrogen bond donors and a carbonyl group that can act as a hydrogen bond acceptor. This allows urea to effectively compete with water and with NMA's own self-association, thereby disrupting the hydrogen bond network that stabilizes protein structures. NMR studies have been used to probe the hydrogen bonding interactions between secondary amides and urea, providing insights into how these interactions can alter the amide's structure and dynamics. nd.edu Calorimetric measurements have also been used to determine the enthalpic interaction coefficients between urea and NMA in non-aqueous solvents, quantifying the energetic favorability of their interaction.
Conversely, TMAO is a protecting osmolyte, meaning it tends to stabilize protein structures. While direct studies on the specific molecular interactions between TMAO and N-Methylacetamide-N-D1 are not extensively available in the literature, it is hypothesized that TMAO's stabilizing effect arises from its strong interactions with water. This structuring of the surrounding water is thought to entropically disfavor the exposure of the polypeptide backbone to the solvent, thus promoting a more compact, folded state.
The presence of these co-solutes can influence the solvation shell of NMA, which can be observed through spectroscopic techniques. Changes in the vibrational frequencies of the amide group in NMA can indicate alterations in its hydrogen bonding environment upon the addition of these biomimetic molecules.
| Vibrational Mode | Typical Frequency in Inert Solvent (cm⁻¹) | Observed Shift upon Cation Coordination to C=O | Observed Shift upon Anion H-bonding to N-H |
|---|---|---|---|
| Amide I (C=O stretch) | ~1680 - 1700 | Red-shift (to lower frequency) | Minor blue-shift (to higher frequency) |
| Amide II (N-H bend + C-N stretch) | ~1550 - 1570 | Blue-shift (to higher frequency) | Red-shift (to lower frequency) |
Note: The magnitude of the shifts depends on the specific ion, its concentration, and the solvent.
N Methylacetamide N D1 As a Model System for Biomolecular Research
Elucidating Amide Bond Properties Relevant to Protein Secondary Structure
The properties of the amide bond are fundamental to the formation of stable secondary structures in proteins, such as α-helices and β-sheets. The amide bond exhibits partial double-bond character due to resonance, which restricts rotation around the C-N bond and enforces a planar geometry. utexas.eduyoutube.com This planarity is a critical constraint that dictates the possible conformations of the polypeptide backbone.
N-Methylacetamide-N-D1 is extensively used to study these foundational properties. Research using NMA as a model has shown that in its liquid state, molecules form hydrogen-bonded linear chains, and the structural motifs observed show similarities to protein β-sheets. nih.gov The use of the deuterated form, NMA-d1, is particularly advantageous in spectroscopic techniques like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium (B1214612) substitution alters the vibrational frequencies and nuclear spin properties of the amide group, allowing researchers to isolate its signals and study the electronic and geometric characteristics of the peptide bond without interference from other protons in the system. rsc.orgresearchgate.net This focused analysis provides clear insights into the forces and constraints that govern the folding of polypeptide chains into their secondary structures.
Investigating Local Dynamics and Flexibility in Polypeptide Chains
The local dynamics and flexibility of polypeptide chains are essential for protein function, influencing everything from substrate binding to allosteric regulation. Understanding the motion within the protein backbone, such as the slight twisting and bending of amide planes, is key to comprehending these processes.
N-Methylacetamide-N-D1 is an invaluable tool for investigating these dynamics, primarily through NMR spectroscopy. Dynamic NMR techniques can be used to determine the energy barrier to rotation around the C-N amide bond. montana.edu The substitution of the amide proton with deuterium provides a unique spectroscopic label. rsc.org Because deuterium has a different nuclear spin and magnetic moment than a proton, its presence significantly alters the NMR spectrum. This allows researchers to track the specific motions of the amide group over time, providing data on the rates and activation energies of local conformational changes. These studies on NMA-d1 offer a simplified yet accurate window into the flexibility of the peptide bond, which can then be extrapolated to understand the more complex dynamics within a folded protein.
Modeling Solvation and Hydration of Protein Backbones
The interaction between a protein's backbone and the surrounding water molecules—a process known as solvation or hydration—is a primary driving force in protein folding, stability, and function. stfc.ac.uk The peptide bond's amide and carbonyl groups are key sites for hydrogen bonding with water. stfc.ac.uk
N-Methylacetamide-N-D1 is widely used to model these critical interactions. It allows researchers to study the competition between the formation of hydrogen bonds between peptide units (peptide-peptide) and between peptide units and water (peptide-water). stfc.ac.uk The deuterium label is instrumental in techniques like neutron diffraction with isotopic substitution, which can precisely determine the arrangement of water molecules around the amide group. researchgate.net Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, use NMA-d1 to model how hydration affects the peptide bond's geometry and vibrational frequencies. nih.gov These models have shown that the internal geometry of the NMA molecule is sensitive to its degree of hydration. nih.gov By using NMA-d1, researchers can differentiate the amide's N-D group from water's O-H groups, providing unambiguous data on the structure and thermodynamics of protein backbone hydration.
Applications in Understanding Vibrational Signatures of Protein Conformation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful method for probing protein conformation. The frequencies of vibrations within the protein backbone are sensitive to the protein's secondary structure. The most commonly studied vibrations are the "amide" bands, particularly Amide I and Amide II. acs.orgnih.gov
The use of N-Methylacetamide-N-D1 has been fundamental in assigning these vibrational bands and understanding how they report on protein structure. The Amide I band (primarily a C=O stretching vibration) is sensitive to the hydrogen-bonding environment and secondary structure. acs.org The Amide II band is a coupled vibration involving N-H bending and C-N stretching. aip.org When the amide proton is replaced with deuterium, the mass of the atom involved in the vibration changes significantly. This isotopic substitution has a relatively small effect on the Amide I frequency but causes a dramatic downshift in the Amide II frequency, as the N-D bend occurs at a much lower frequency than the N-H bend. aip.org This predictable shift is a cornerstone of vibrational analysis of proteins; it allows for the definitive assignment of the Amide II band and helps to resolve overlapping spectral features, thereby providing clearer insight into protein conformation. aip.org
| Vibrational Mode | Typical Frequency Range (N-H) | Typical Frequency Range (N-D) | Primary Motion |
| Amide I | 1600–1800 cm⁻¹ nih.govsemanticscholar.org | ~1600–1650 cm⁻¹ | C=O stretch acs.org |
| Amide II | 1470–1570 cm⁻¹ nih.govsemanticscholar.org | ~1400–1480 cm⁻¹ | N-H bend and C-N stretch aip.org |
| Amide III | 1250–1350 cm⁻¹ nih.govsemanticscholar.org | Varies | C-N stretch and N-H bend |
Advanced Research Methodologies and Future Directions
Advanced Sampling Techniques in Molecular Simulations for Rare Event Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry and biology, providing a window into the atomic-scale behavior of molecules. However, many biologically relevant processes, such as conformational changes or protein folding, are "rare events" that occur on timescales far exceeding what can be feasibly simulated with conventional MD. acs.org To address this limitation, a suite of enhanced sampling techniques has been developed to accelerate the exploration of a system's conformational space and observe these infrequent but critical events. researchgate.netresearchgate.net
Methods like Replica-Exchange Molecular Dynamics (REMD), Metadynamics, and Umbrella Sampling are designed to overcome the high energy barriers that separate different molecular states. researchgate.netnih.govwikipedia.orggromacs.org In REMD, multiple simulations of the system are run in parallel at different temperatures, with periodic exchanges of coordinates between them. This allows the system to more easily cross energy barriers at higher temperatures while maintaining correct statistical sampling at the temperature of interest. magtech.com.cngromacs.org Metadynamics, on the other hand, involves adding a history-dependent bias potential to the system's energy landscape, which discourages the simulation from revisiting previously explored conformations and pushes it to explore new ones. acs.orgwikipedia.org
Umbrella sampling is a powerful technique for calculating the potential of mean force (PMF) along a specific reaction coordinate, such as the dihedral angle involved in the cis-trans isomerization of the peptide bond in N-Methylacetamide. fcien.edu.uy This isomerization is a classic example of a rare event due to the high energy barrier associated with twisting the C-N bond. In a study utilizing umbrella sampling MD simulations, the properties of N-Methylacetamide during this isomerization pathway were examined in both a vacuum and in an explicit water solvent. fcien.edu.uy By applying harmonic biasing potentials at various points along the torsional pathway, the simulations were able to adequately sample the high-energy transition state region. The resulting PMF provides a detailed picture of the free energy landscape of this crucial conformational change. fcien.edu.uy The application of such advanced sampling techniques to N-Methylacetamide-N-D1 allows for a detailed investigation of the kinetic and thermodynamic effects of N-deuteration on the dynamics of the peptide bond.
| Enhanced Sampling Technique | Principle | Application to N-Methylacetamide |
| Replica-Exchange MD (REMD) | Multiple simulations at different temperatures with coordinate exchanges to enhance barrier crossing. | Can be used to study the overall conformational landscape and folding dynamics. |
| Metadynamics | A history-dependent bias potential is added to discourage revisiting conformations and promote exploration of new ones. | Useful for exploring complex free energy landscapes with multiple minima. |
| Umbrella Sampling | Biasing potentials are applied along a reaction coordinate to calculate the potential of mean force (PMF). | Applied to study the cis-trans isomerization of the peptide bond in N-Methylacetamide. fcien.edu.uy |
Neural Network Potentials and Machine Learning Approaches for Spectroscopic Prediction
The interpretation of experimental spectra often relies on theoretical simulations, which can be computationally expensive, especially for large and flexible molecules. Neural network (NN) potentials and other machine learning (ML) approaches are emerging as powerful tools to dramatically accelerate these calculations while maintaining high accuracy. wikipedia.org These methods learn the relationship between a molecule's structure and its properties, such as potential energy and spectroscopic observables, from a set of quantum mechanical calculations. Once trained, the ML model can predict these properties for new conformations at a fraction of the cost of the original calculations.
For N-Methylacetamide, a widely used model for the peptide bond, neural network machine-learning techniques have been successfully employed to predict its electronic absorption spectra. ill.eu By using ground-state geometric parameters and charge information as descriptors, a neural network was trained to predict transition energies, as well as ground-state and transition dipole moments, for a vast number of molecular conformations. The predictions were in excellent agreement with time-dependent density-functional theory (TDDFT) calculations but were achieved with a speed-up of nearly 3,000 times. ill.eu
Machine learning has also been applied to the prediction of vibrational spectra. A machine learning algorithm has been developed to partition the nuclear vibrational space into subspaces, which is then used in conjunction with a divide-and-conquer semiclassical initial value representation method to calculate molecular power spectra. This approach has been successfully applied to compute the power spectrum of the 12-atom trans-N-Methylacetamide. rsc.org The development of accurate ML models for N-Methylacetamide-N-D1 would allow for the rapid and precise prediction of its vibrational and electronic spectra, aiding in the interpretation of experimental data and providing deeper insights into the effects of deuteration on its spectroscopic properties.
| Machine Learning Application | Methodology | Predicted Property for N-Methylacetamide |
| Electronic Spectra Prediction | Neural network trained on ground-state geometries and charges. | UV absorption spectra (transition energies, dipole moments). ill.eu |
| Vibrational Spectra Prediction | Machine learning algorithm for partitioning vibrational space with semiclassical dynamics. | Vibrational power spectrum. rsc.org |
Terahertz Spectroscopy for Low-Frequency Collective Modes
Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-15 THz or 3-500 cm⁻¹), is a powerful technique for studying low-frequency collective vibrational modes in molecules. jst.go.jpyale.eduyale.edu These modes often involve the collective motion of large parts of a molecule or intermolecular vibrations, such as those associated with hydrogen bonding. capes.gov.brnih.gov For molecules like N-Methylacetamide, which can form hydrogen-bonded networks, THz spectroscopy provides a direct probe of these important intermolecular interactions. nih.gov
Spectroscopic analysis in the terahertz region can provide different types of information depending on the size and complexity of the molecule. For small molecules like N-Methylacetamide, the absorbance spectrum is dominated by individual vibrational modes and specific hydrogen bond vibrations. jst.go.jp Far-infrared spectra of liquid N-methylacetamide have revealed bands that are characteristic of molecules with a peptide bond and have been assigned to hydrogen-bond vibrations and C-N torsional vibrations. capes.gov.br
The study of N-Methylacetamide-N-D1 with THz spectroscopy is particularly insightful. The substitution of hydrogen with deuterium (B1214612) at the amide nitrogen will shift the frequencies of vibrational modes involving this atom. This isotopic labeling can help in the unambiguous assignment of spectral features, particularly those related to the N-H---O=C hydrogen bonds that are crucial for the structure of amides in the condensed phase. By comparing the THz spectra of N-Methylacetamide and N-Methylacetamide-N-D1, researchers can isolate and better understand the collective dynamics associated with the amide group and its hydrogen bonding network.
| Spectral Region | Vibrational Modes Probed | Relevance to N-Methylacetamide-N-D1 |
| Terahertz (Far-Infrared) | Low-frequency collective modes, intermolecular vibrations (e.g., hydrogen bonds), torsional modes. jst.go.jpcapes.gov.br | Allows for direct probing of the N-D---O=C hydrogen bond dynamics and the effect of deuteration on the collective motions of the molecule. |
Probing Site-Specific Fragmentation and Dissociation Pathways (e.g., X-ray Absorption Spectroscopy)
Understanding how molecules break apart upon absorption of energy is fundamental to many areas of chemistry and biology. X-ray absorption spectroscopy, particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, is a powerful tool for probing the electronic structure of molecules and can be used to induce and study site-specific fragmentation and dissociation. rsc.orgbohrium.comresearchgate.netaip.org By tuning the X-ray energy to specific core-level absorptions of individual atoms (e.g., carbon, nitrogen, oxygen), it is possible to excite a core electron to an unoccupied molecular orbital. The subsequent relaxation processes can lead to the fragmentation of the molecule, and by analyzing the ionic fragments, one can deduce the dissociation pathways. rsc.orgbohrium.comresearchgate.net
Studies on N-Methylacetamide using NEXAFS and ion time-of-flight (TOF) spectroscopy have demonstrated that site-selective bond breaking can occur. rsc.orgbohrium.comresearchgate.net For instance, a clear correlation has been observed between the resonant excitation at the N1s edge and the breaking of the peptide bond (N-CO) and the N-Cα bond. rsc.orgbohrium.comresearchgate.net This selectivity is thought to arise from the localization of the excited electron in an anti-bonding orbital associated with these specific bonds. aip.org
The use of N-Methylacetamide-N-D1 in such experiments would provide even more detailed insights. The change in mass of the fragments containing the amide nitrogen would allow for a clearer identification of the dissociation channels. For example, by monitoring the fragments containing deuterium, one could definitively trace the fate of the amide group upon core-level excitation at different atomic sites. This would provide a more complete picture of the intricate dynamics of bond breaking in this fundamental peptide model.
| Technique | Principle | Findings for N-Methylacetamide |
| NEXAFS Spectroscopy | Core-level electron excitation to unoccupied molecular orbitals, leading to fragmentation. | Evidence for site-selective bond breaking, with N1s excitation correlated with peptide bond cleavage. rsc.orgbohrium.comresearchgate.net |
Future Perspectives in Deuterium-Labeled Amide Research for Complex Biological Systems
The insights gained from studying N-Methylacetamide-N-D1 have significant implications for the investigation of more complex biological systems. Deuterium labeling is a powerful and versatile tool in structural biology, with wide-ranging applications in nuclear magnetic resonance (NMR) spectroscopy, neutron scattering, and mass spectrometry. nih.govnih.govnih.govcambridge.orgbiorxiv.org
In solution NMR, deuteration of larger proteins is often essential to reduce the complexity of the spectra and to slow down relaxation processes, which leads to sharper lines and improved sensitivity. nih.govcambridge.org Future developments in isotope labeling strategies will likely focus on more sophisticated patterns of partial deuteration and specific labeling of certain amino acid types or even specific sites within a protein. This will enable the application of NMR to even larger and more complex biological assemblies. nih.gov Recent advances in solid-state NMR also heavily rely on deuterium labeling to probe the dynamics of proteins over a wide range of timescales. nih.gov
Neutron scattering is another technique that benefits immensely from deuterium labeling. jst.go.jpnih.govnih.gov The large difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation" studies, where different parts of a complex can be made "visible" or "invisible" to neutrons by selective deuteration. This is invaluable for studying the structure of multi-protein complexes, membrane proteins, and protein-nucleic acid interactions. ill.eunih.gov The development of advanced deuteration facilities at neutron sources worldwide is expanding the scope and quality of these experiments. researchgate.net
As our ability to synthesize and incorporate deuterated amides and amino acids into complex biological systems improves, we can expect to see even more sophisticated applications of these techniques. This will undoubtedly lead to a deeper understanding of the relationship between the structure, dynamics, and function of the machinery of life.
Q & A
How can researchers ensure accurate synthesis and characterization of N-Methylacetamide-N-D1 for isotopic labeling studies?
Basic Question
Methodological Answer:
Synthesis of N-Methylacetamide-N-D1 requires precise deuterium incorporation at the methylamide group. Researchers should use validated protocols for deuteration, such as exchange reactions in deuterated solvents (e.g., D₂O) under controlled pH and temperature conditions. Characterization involves:
- Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm isotopic purity (≥98 atom% D, as per commercial standards) .
- Nuclear Magnetic Resonance (NMR) : H NMR will show absence of the proton signal at the deuterated N-methyl group, while H NMR or C NMR can verify isotopic positioning .
- Boiling Point/Density Validation : Cross-check experimental values (e.g., boiling point 206°C, density 0.9 g/cm³) against literature to confirm structural integrity .
What safety protocols are critical when handling N-Methylacetamide-N-D1 in laboratory settings?
Basic Question
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for breakthrough time with amides) and lab coats. Inspect gloves for compatibility using manufacturer permeability data .
- Ventilation : Work in a fume hood to avoid inhalation of vapors. Monitor airborne concentrations to stay below occupational exposure limits .
- Emergency Measures : Immediate use of eye wash stations for ocular exposure and thorough skin washing with soap/water for dermal contact. Contaminated clothing must be removed and laundered before reuse .
How does deuterium labeling in N-Methylacetamide-N-D1 influence its spectroscopic and thermodynamic properties?
Advanced Question
Methodological Answer:
Deuterium substitution alters vibrational modes and bond strengths, impacting:
- Infrared (IR) Spectroscopy : Reduced C-D stretching frequency (~2100 cm⁻¹) compared to C-H (~2900 cm⁻¹), aiding in structural confirmation .
- Reaction Enthalpies : Isotopic effects on hydrogen/deuterium bonding can shift equilibrium constants in solvation studies. Use collision-induced dissociation (CID) thresholds or calorimetry to quantify these differences .
- Isotopic Purity Validation : Employ high-resolution mass spectrometry (HRMS) to distinguish (74.05904 g/mol) from non-deuterated analogs .
What methodological challenges arise in quantifying isotopic purity of N-Methylacetamide-N-D1, and how can they be resolved?
Advanced Question
Methodological Answer:
- Challenge 1 : Overlapping signals in NMR due to residual protons.
- Challenge 2 : Contamination from non-deuterated solvents.
- Challenge 3 : Batch-to-batch variability in commercial sources.
How can researchers resolve contradictions in thermodynamic data for N-Methylacetamide-N-D1 across studies?
Advanced Question
Methodological Answer:
Discrepancies in properties like vapor pressure or reaction enthalpies often stem from:
- Isotopic Impurities : Re-measure using ultra-pure samples (≥99% isotopic purity) and standardized methods (e.g., static vapor pressure apparatus) .
- Experimental Conditions : Control variables such as humidity (to prevent H/D exchange) and temperature gradients. For example, boiling point discrepancies (reported as 206°C ± 0.5°C) require calibration against NIST-traceable thermometers .
- Data Interpretation : Apply quantum mechanical calculations (e.g., DFT) to model isotopic effects and compare with empirical results .
What advanced applications does N-Methylacetamide-N-D1 have in mechanistic studies of peptide bond dynamics?
Advanced Question
Methodological Answer:
- Isotope Tracing : Use N/H double labeling in NMR to track hydrogen-bonding networks in peptide analogs .
- Kinetic Isotope Effects (KIEs) : Measure deuterium’s impact on amide proton exchange rates using stopped-flow FTIR or pH-jump experiments .
- Computational Validation : Pair experimental data with molecular dynamics simulations parameterized for deuterium’s mass difference to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
